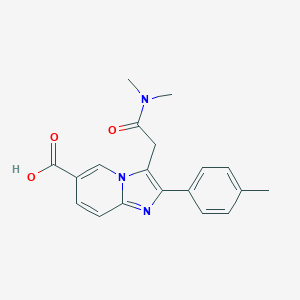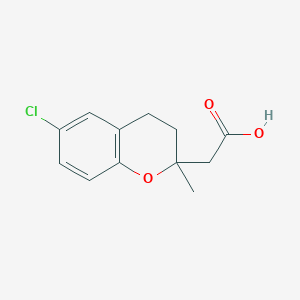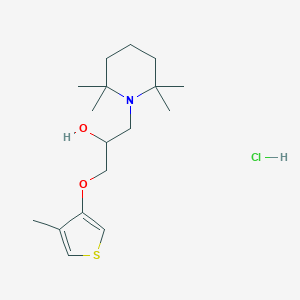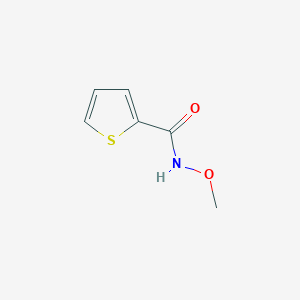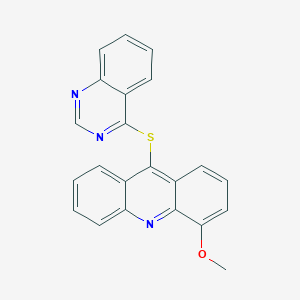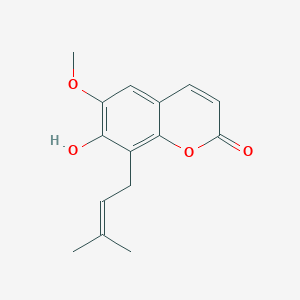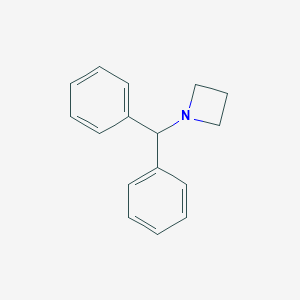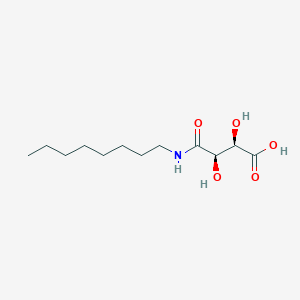
(2R,3R)-2,3-dihydroxy-4-(octylamino)-4-oxobutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,3R)-2,3-dihydroxy-4-(octylamino)-4-oxobutanoic acid, commonly known as DOOB, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. DOOB is a derivative of the natural amino acid, glutamic acid, and is a member of the class of compounds known as glutamate analogs.
Wirkmechanismus
DOOB is believed to exert its effects by modulating the activity of glutamate receptors. Glutamate is the primary excitatory neurotransmitter in the brain, and its receptors are involved in various neurological processes, including learning and memory. DOOB has been shown to selectively activate certain subtypes of glutamate receptors, leading to changes in neuronal activity.
Biochemische Und Physiologische Effekte
DOOB has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that DOOB can enhance the activity of certain glutamate receptors, leading to increased neuronal activity. DOOB has also been shown to have antioxidant properties, which may be beneficial in the treatment of various diseases. In vivo studies have shown that DOOB can improve cognitive function and memory in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
DOOB has several advantages for use in laboratory experiments. It is relatively easy to synthesize and can be obtained in pure form. DOOB is also highly selective for certain subtypes of glutamate receptors, making it a useful tool for studying the activity of these receptors. However, DOOB has several limitations, including its limited solubility in aqueous solutions and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several potential future directions for research on DOOB. One area of interest is the development of DOOB derivatives with improved properties, such as increased solubility or selectivity for specific glutamate receptor subtypes. Another area of interest is the use of DOOB as a potential therapeutic agent for various diseases, including neurodegenerative disorders and psychiatric disorders. Finally, DOOB may also have potential applications in the field of synthetic biology, as a tool for studying protein-protein interactions and as a potential building block for the construction of artificial proteins.
Synthesemethoden
DOOB can be synthesized through a multistep process starting from commercially available starting materials. The synthesis involves the protection of the amino group, followed by the introduction of the octylamino side chain, and subsequent deprotection to yield the final product. The process is relatively straightforward and can be carried out on a small scale in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
DOOB has been studied for its potential applications in various scientific fields, including neuroscience, biochemistry, and pharmacology. In the field of neuroscience, DOOB has been shown to modulate the activity of glutamate receptors, which are involved in various neurological processes, including learning and memory. DOOB has also been studied for its potential use as a tool in the study of protein-protein interactions and as a potential therapeutic agent for various diseases.
Eigenschaften
CAS-Nummer |
106231-22-5 |
|---|---|
Produktname |
(2R,3R)-2,3-dihydroxy-4-(octylamino)-4-oxobutanoic acid |
Molekularformel |
C12H23NO5 |
Molekulargewicht |
261.31 g/mol |
IUPAC-Name |
(2R,3R)-2,3-dihydroxy-4-(octylamino)-4-oxobutanoic acid |
InChI |
InChI=1S/C12H23NO5/c1-2-3-4-5-6-7-8-13-11(16)9(14)10(15)12(17)18/h9-10,14-15H,2-8H2,1H3,(H,13,16)(H,17,18)/t9-,10-/m1/s1 |
InChI-Schlüssel |
OZXWOMGOUYGANS-NXEZZACHSA-N |
Isomerische SMILES |
CCCCCCCCNC(=O)[C@@H]([C@H](C(=O)O)O)O |
SMILES |
CCCCCCCCNC(=O)C(C(C(=O)O)O)O |
Kanonische SMILES |
CCCCCCCCNC(=O)C(C(C(=O)O)O)O |
Synonyme |
R,R-(+)-TARTARIC ACID MONO-N-OCTYL AMIDE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



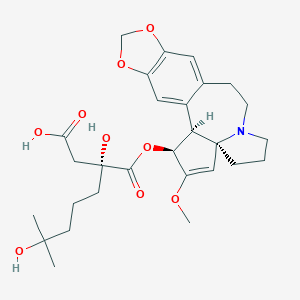
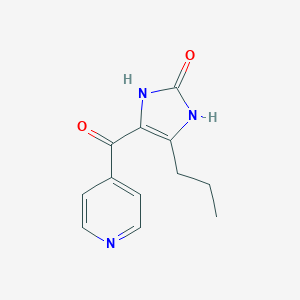
![N-[3',4'-Dihydroxy-(E)-cinnamoyl]-L-tyrosine](/img/structure/B26895.png)
![N-[3',4'-Dihydroxy-(E)-cinnamoyl]-L-glutamic Acid](/img/structure/B26896.png)
